Pyrimidine, 2-((2-(dimethylamino)ethyl)(p-methoxybenzyl)amino)-4-methyl-
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Overview
Description
Pyrimidine, 2-((2-(dimethylamino)ethyl)(p-methoxybenzyl)amino)-4-methyl- is a complex organic compound with the molecular formula C16H22N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-((2-(dimethylamino)ethyl)(p-methoxybenzyl)amino)-4-methyl- typically involves the reaction of 2-chloropyrimidine with N,N-dimethyl-1,2-ethanediamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with p-methoxybenzyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-((2-(dimethylamino)ethyl)(p-methoxybenzyl)amino)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Pyrimidine, 2-((2-(dimethylamino)ethyl)(p-methoxybenzyl)amino)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-((2-(dimethylamino)ethyl)(p-methoxybenzyl)amino)-4-methyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 2-((2-(dimethylamino)ethyl)amino)-4-methyl-: Lacks the p-methoxybenzyl group.
Pyrimidine, 2-((2-(dimethylamino)ethyl)(p-chlorobenzyl)amino)-4-methyl-: Contains a p-chlorobenzyl group instead of the p-methoxybenzyl group.
Uniqueness
Pyrimidine, 2-((2-(dimethylamino)ethyl)(p-methoxybenzyl)amino)-4-methyl- is unique due to the presence of the p-methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor in the synthesis of other biologically active compounds.
Properties
CAS No. |
109036-85-3 |
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Molecular Formula |
C17H24N4O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H24N4O/c1-14-9-10-18-17(19-14)21(12-11-20(2)3)13-15-5-7-16(22-4)8-6-15/h5-10H,11-13H2,1-4H3 |
InChI Key |
YSQHRUDCGQECDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N(CCN(C)C)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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